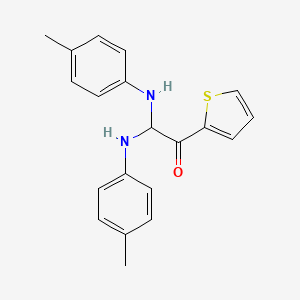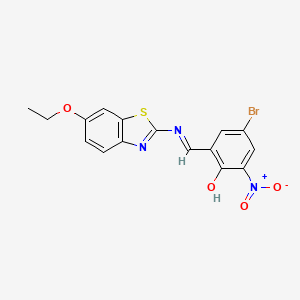
4-Bromo-2-(((6-ethoxy-1,3-benzothiazol-2-YL)imino)methyl)-6-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(((6-ethoxy-1,3-benzothiazol-2-YL)imino)methyl)-6-nitrophenol is a complex organic compound that features a bromine atom, an ethoxy group, a benzothiazole moiety, and a nitrophenol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(((6-ethoxy-1,3-benzothiazol-2-YL)imino)methyl)-6-nitrophenol typically involves multi-step organic reactions. One common method starts with the bromination of 2-hydroxy-5-nitrobenzaldehyde to introduce the bromine atom. This is followed by a condensation reaction with 6-ethoxy-2-aminobenzothiazole under acidic conditions to form the imino linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-(((6-ethoxy-1,3-benzothiazol-2-YL)imino)methyl)-6-nitrophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols or benzothiazoles.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(((6-ethoxy-1,3-benzothiazol-2-YL)imino)methyl)-6-nitrophenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a probe for studying enzyme interactions due to its structural features.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-(((6-ethoxy-1,3-benzothiazol-2-YL)imino)methyl)-6-nitrophenol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or interfere with enzyme function. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity and leading to the desired biological effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-2-(((6-ethoxy-1,3-benzothiazol-2-YL)imino)methyl)phenol
- N-(4-bromo-2-chlorophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide
- N-[4-bromo-2-(trifluoromethyl)phenyl]-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide
Uniqueness
4-Bromo-2-(((6-ethoxy-1,3-benzothiazol-2-YL)imino)methyl)-6-nitrophenol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitrophenol and a benzothiazole moiety allows for diverse applications in various fields, making it a versatile compound for research and industrial use .
Eigenschaften
Molekularformel |
C16H12BrN3O4S |
|---|---|
Molekulargewicht |
422.3 g/mol |
IUPAC-Name |
4-bromo-2-[(E)-(6-ethoxy-1,3-benzothiazol-2-yl)iminomethyl]-6-nitrophenol |
InChI |
InChI=1S/C16H12BrN3O4S/c1-2-24-11-3-4-12-14(7-11)25-16(19-12)18-8-9-5-10(17)6-13(15(9)21)20(22)23/h3-8,21H,2H2,1H3/b18-8+ |
InChI-Schlüssel |
SNSBBBGLHNVSHJ-QGMBQPNBSA-N |
Isomerische SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)/N=C/C3=C(C(=CC(=C3)Br)[N+](=O)[O-])O |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N=CC3=C(C(=CC(=C3)Br)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-dibenzyl-6-bromo-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B15078068.png)
![3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B15078080.png)
![4-({(E)-[2-(Trifluoromethyl)phenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15078083.png)
![2-({2-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-7-methyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15078093.png)
![4-benzyl-N-[(E)-(2,3-dimethoxyphenyl)methylidene]-1-piperazinamine](/img/structure/B15078095.png)
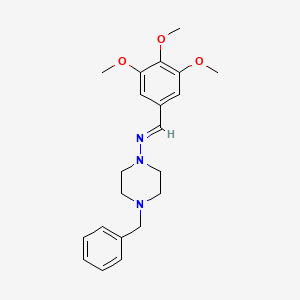
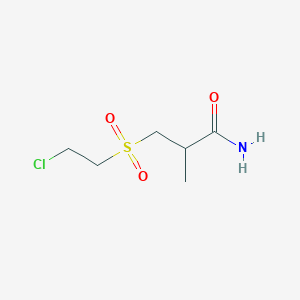
![Bis(2-methoxyethyl) 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B15078115.png)
![7-(4-chlorobenzyl)-8-{[2-(dimethylamino)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15078127.png)
![N-[1-butyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-4-chlorobenzamide](/img/structure/B15078134.png)
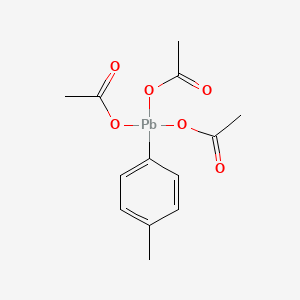
![5-(2-bromophenyl)-4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15078144.png)
![Dimethyl 10,11-dihydrodibenzo[b,f]oxepine-4,6-dicarboxylate](/img/structure/B15078146.png)
